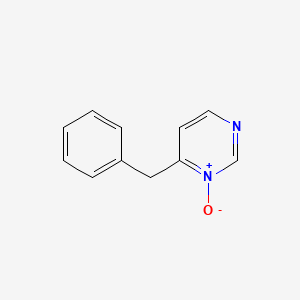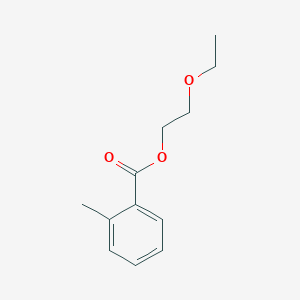
2-Ethoxyethyl 2-methylbenzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Ethoxyethyl 2-methylbenzoate is an organic compound belonging to the ester family. Esters are characterized by their pleasant odors and are often found in natural fragrances of fruits and flowers . This compound features a benzene ring connected to an ester functional group, making it a member of the benzoate ester family .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
2-Ethoxyethyl 2-methylbenzoate can be synthesized through the esterification of 2-methylbenzoic acid with 2-ethoxyethanol. This reaction typically requires a strong acid catalyst, such as sulfuric acid or hydrochloric acid, to proceed efficiently . The reaction conditions often involve heating the reactants under reflux to achieve a high yield of the ester product.
Industrial Production Methods
In an industrial setting, the production of this compound follows similar principles but on a larger scale. Continuous flow reactors and automated systems are employed to ensure consistent quality and high throughput. The use of advanced purification techniques, such as distillation and crystallization, helps in obtaining a pure product suitable for various applications.
Analyse Chemischer Reaktionen
Types of Reactions
2-Ethoxyethyl 2-methylbenzoate undergoes several types of chemical reactions, including:
Reduction: The ester can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Nucleophiles such as halides in the presence of a suitable leaving group.
Major Products Formed
Hydrolysis: 2-methylbenzoic acid and 2-ethoxyethanol.
Reduction: 2-methylbenzyl alcohol and 2-ethoxyethanol.
Substitution: Various substituted benzoates depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
2-Ethoxyethyl 2-methylbenzoate finds applications in various fields:
Chemistry: Used as a reagent in organic synthesis to form more complex molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, although specific applications are still under research.
Wirkmechanismus
The mechanism of action of 2-Ethoxyethyl 2-methylbenzoate involves its interaction with specific molecular targets. As an ester, it can undergo hydrolysis to release active components that may interact with biological pathways. The exact molecular targets and pathways are subject to ongoing research, but the compound’s structure suggests potential interactions with enzymes and receptors involved in metabolic processes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Methyl benzoate: Another benzoate ester with a similar structure but different alkyl group.
Ethyl benzoate: Similar ester with an ethyl group instead of the 2-ethoxyethyl group.
Uniqueness
2-Ethoxyethyl 2-methylbenzoate is unique due to the presence of the 2-ethoxyethyl group, which imparts distinct physical and chemical properties
Eigenschaften
CAS-Nummer |
90327-13-2 |
|---|---|
Molekularformel |
C12H16O3 |
Molekulargewicht |
208.25 g/mol |
IUPAC-Name |
2-ethoxyethyl 2-methylbenzoate |
InChI |
InChI=1S/C12H16O3/c1-3-14-8-9-15-12(13)11-7-5-4-6-10(11)2/h4-7H,3,8-9H2,1-2H3 |
InChI-Schlüssel |
HOUVPNDQGSDLHB-UHFFFAOYSA-N |
Kanonische SMILES |
CCOCCOC(=O)C1=CC=CC=C1C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


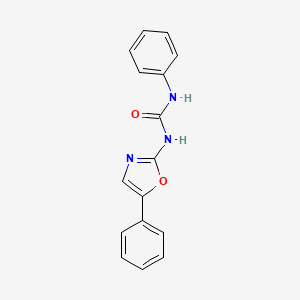




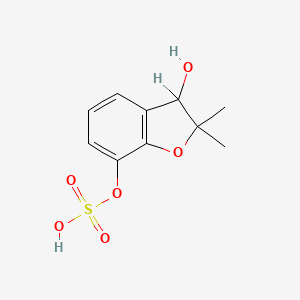
![5,7-Diethyl-3-oxo-3lambda~5~-pyrimido[5,4-d][1,2,3]triazine-6,8(5H,7H)-dione](/img/structure/B14359364.png)
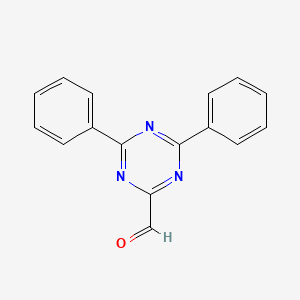
![1-(phenylsulfanyl)-7-[(phenylsulfanyl)methyl]-2,3-dihydro-1H-pyrrolizine](/img/structure/B14359377.png)
![2-[2-(3-Methoxyphenoxy)ethyl]-1,3-dioxolane](/img/structure/B14359384.png)



